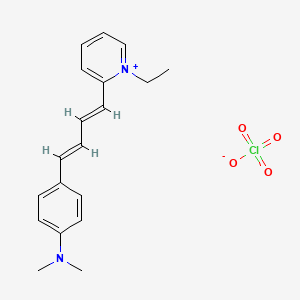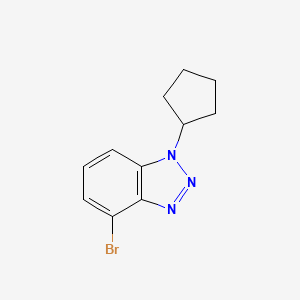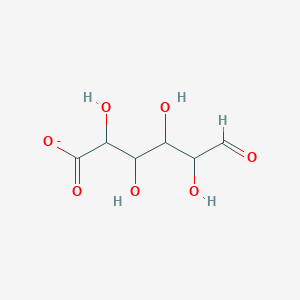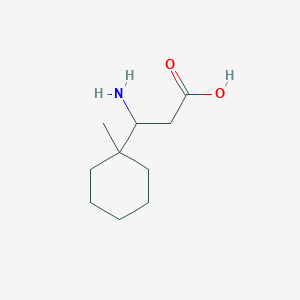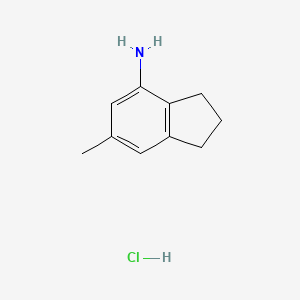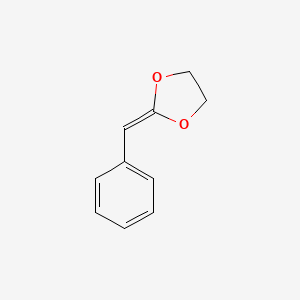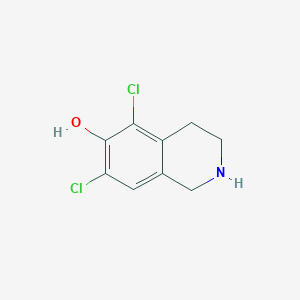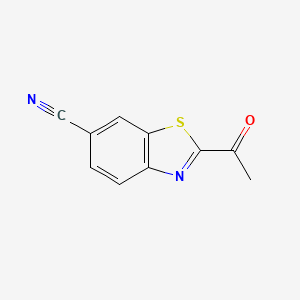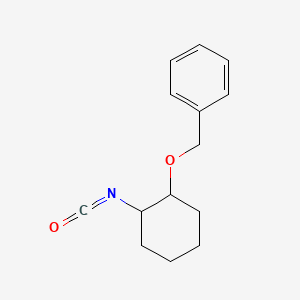![molecular formula C32H37F3O13S B12086928 [4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-O-(Trifluoroacetyl) Baccatin III is a derivative of Baccatin III, a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(Trifluoroacetyl) Baccatin III typically involves the acylation of Baccatin III with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation at the 7-O position. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of 7-O-(Trifluoroacetyl) Baccatin III often employs microbial cell factories. For instance, Escherichia coli strains engineered to express key enzymes involved in the biosynthesis of Baccatin III can be used. These strains are optimized for increased production of the precursor compound, which is then chemically modified to obtain 7-O-(Trifluoroacetyl) Baccatin III .
化学反应分析
Types of Reactions
7-O-(Trifluoroacetyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the carbonyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .
科学研究应用
7-O-(Trifluoroacetyl) Baccatin III has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules, including derivatives of paclitaxel.
Biology: It is used in studies related to cell biology and biochemistry, particularly in understanding the mechanisms of action of paclitaxel.
Medicine: The compound is crucial in the development of new anticancer drugs and therapies.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 7-O-(Trifluoroacetyl) Baccatin III involves its role as a precursor in the biosynthesis of paclitaxel. The compound undergoes enzymatic transformations to form paclitaxel, which stabilizes microtubules and inhibits cell division, leading to apoptosis in cancer cells. Key enzymes involved include 10-deacetylbaccatin III-10-O-acetyltransferase and taxane oxetanase 1 .
相似化合物的比较
Similar Compounds
Baccatin III: The parent compound, which lacks the trifluoroacetyl group.
10-Deacetylbaccatin III: A precursor in the biosynthesis of Baccatin III.
Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer drug
Uniqueness
7-O-(Trifluoroacetyl) Baccatin III is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability and reactivity. This modification makes it a valuable intermediate in the synthesis of paclitaxel derivatives and other complex molecules .
属性
IUPAC Name |
[4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFUEYJDVYQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37F3O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
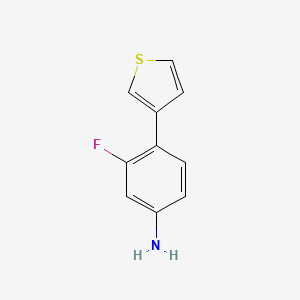
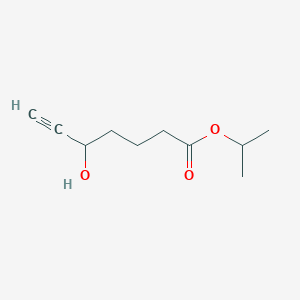

![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
![4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol](/img/structure/B12086866.png)
